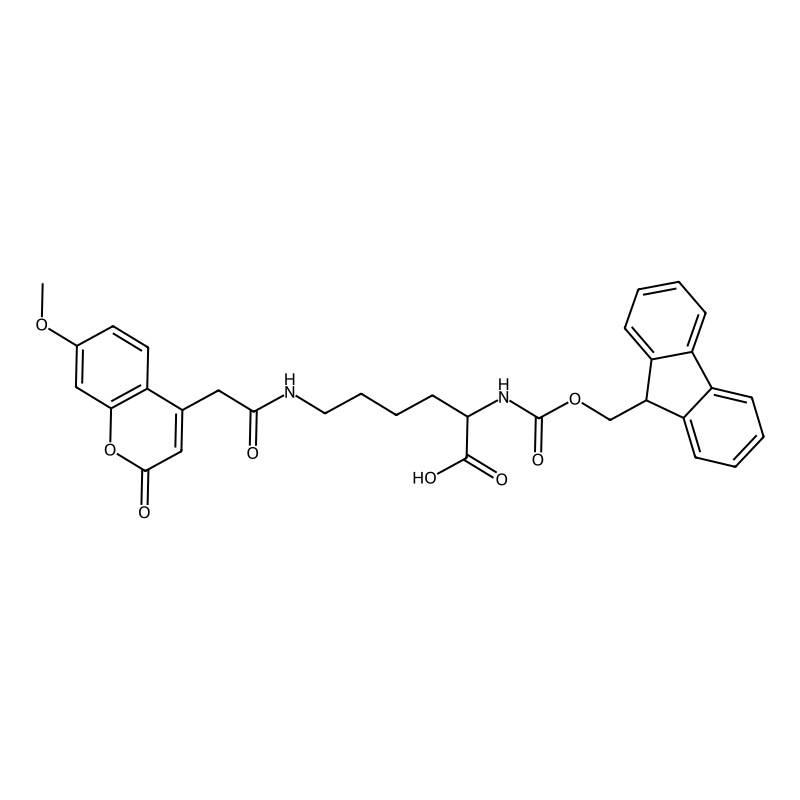

Fmoc-Lys(Mca)-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-Lys(Mca)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(7-methoxycoumarin-4-yl)acetyl-L-lysine, is a modified form of the amino acid lysine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect the amino group of lysine during the synthesis process. Additionally, it incorporates a methoxycoumarin-4-yl acetyl (Mca) moiety that provides fluorescent properties, making it useful in various biochemical applications, particularly in the study of peptide interactions and dynamics .

While specific data on Fmoc-Lys(Mca)-OH is limited, some general safety considerations for handling similar organic compounds apply:

- Fmoc-Lys(Mca)-OH may be irritating to the skin, eyes, and respiratory system. It's recommended to wear gloves, eye protection, and work in a well-ventilated fume hood when handling this compound.

- Organic solvents used during peptide synthesis can be flammable or harmful. Always follow proper safety protocols when working with these solvents.

Protein Labeling

- Fmoc-Lys(Mca)-OH can be incorporated into a peptide chain to introduce a fluorescent molecule (Mca) at a specific location. This fluorescent tag allows researchers to track the movement and interactions of the labeled protein within a cell. Source: Merck Millipore product page:

Lanthanide-Based Luminescent Proteins

- Fmoc-Lys(Mca)-OH has been used to develop lanthanide-based luminescent proteins. Lanthanides are a group of elements with unique luminescent properties. By incorporating Fmoc-Lys(Mca)-OH into the protein structure, researchers can create proteins that emit light at specific wavelengths. These proteins can be used as biological probes for various applications. Source: Merck Millipore product page:

Stability Advantage

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amino group for further reactions.

- Peptide Bond Formation: The free amino group can react with carboxylic acids to form peptide bonds, allowing for the synthesis of larger peptides.

- Fluorescence Activation: The Mca group fluoresces when excited at 340 nm, emitting light at 405 nm, which can be utilized in fluorescence-based assays .

The biological activity of Fmoc-Lys(Mca)-OH is largely attributed to its role as a building block in peptide synthesis. Peptides synthesized with this compound can exhibit various biological functions depending on their sequence and structure. The incorporation of the Mca moiety allows for real-time monitoring of peptide interactions in biological systems through fluorescence, making it valuable in studies related to protein-protein interactions and enzymatic activity .

The synthesis of Fmoc-Lys(Mca)-OH typically involves:

- Fmoc Protection: Lysine is first protected with the Fmoc group.

- Mca Coupling: The Mca moiety is then coupled to the epsilon amino group of lysine using standard coupling reagents like carbodiimides (e.g., Dicyclohexylcarbodiimide).

- Purification: The product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Fmoc-Lys(Mca)-OH has several important applications:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis to create peptides with specific sequences and functionalities.

- Fluorescent Probes: The fluorescent properties of the Mca moiety make it useful as a probe for studying molecular interactions and dynamics in biological systems.

- Biochemical Assays: It can be employed in assays that require monitoring of peptide interactions or enzymatic activities through fluorescence .

Studies involving Fmoc-Lys(Mca)-OH often focus on its interactions with proteins and other biomolecules. The fluorescence emitted by the Mca group allows researchers to track binding events or conformational changes in real-time. This capability is particularly useful in understanding protein folding, enzyme kinetics, and receptor-ligand interactions .

Several compounds are structurally similar to Fmoc-Lys(Mca)-OH, each with unique properties:

| Compound Name | Description | Unique Features |

|---|---|---|

| Fmoc-Lys(Ac)-OH | Acetylated lysine derivative used in peptide synthesis | Lacks fluorescent properties; focuses on acetylation |

| Fmoc-Lys(Trp)-OH | Incorporates tryptophan for enhanced fluorescence | Provides additional aromatic properties |

| Fmoc-Lys(Arg)-OH | Contains arginine for increased solubility | Enhances interaction with negatively charged species |

| Fmoc-Lys(Fluor)-OH | Fluorescent derivative for advanced imaging techniques | Offers different excitation/emission wavelengths |

Fmoc-Lys(Mca)-OH stands out due to its specific use of the methoxycoumarin tag, which provides distinct fluorescent characteristics that are advantageous for real-time monitoring in biological studies .

Solid-Phase Peptide Synthesis Protocols

9-Fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl represents a specialized building block for fluorescence-based peptide synthesis applications [4]. The compound combines the robust 9-fluorenylmethoxycarbonyl protecting group with the fluorescent 7-methoxycoumarin-4-acetyl moiety, enabling precise incorporation of fluorescently tagged lysine residues into peptide sequences during solid-phase peptide synthesis [9]. The molecular formula C₃₃H₃₂N₂O₈ with a molecular weight of 584.625 daltons provides the fundamental structural framework for this specialized amino acid derivative [4].

The synthesis protocols for 9-fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl require careful optimization of reaction conditions to maintain both the integrity of the 9-fluorenylmethoxycarbonyl group and the fluorescent properties of the 7-methoxycoumarin-4-acetyl substituent [5] [13]. Standard solid-phase peptide synthesis methodologies employ this compound as a building block for preparing fluorescent labeled peptides, with particular attention to coupling efficiency and deprotection kinetics [11] [13].

9-Fluorenylmethoxycarbonyl Deprotection Kinetics in Basic Conditions

The deprotection of 9-fluorenylmethoxycarbonyl groups proceeds through a well-characterized beta-elimination mechanism initiated by basic secondary amines [15] [17]. Piperidine, with a dissociation constant of 11.1 at 25 degrees Celsius, serves as the most commonly employed deprotection reagent [15] [20]. The mechanism involves the basic piperidine abstracting the acidic proton from the 9-fluorenylmethoxycarbonyl group, resulting in a beta-elimination cascade that produces dibenzofulvene, carbon dioxide, piperidine, and the desired free amine [17].

Research demonstrates that deprotection kinetics vary significantly with reaction conditions and peptide sequence context [15] [19]. Standard protocols employ 20-30 percent volume per volume piperidine solutions in dimethylformamide, with typical deprotection times ranging from 10 to 30 minutes depending on the specific application [20]. For initial deprotection of resin-bound 9-fluorenylmethoxycarbonyl groups, extended treatment periods of 30 minutes are recommended, while subsequent amino acid deprotections require only 10 minutes [17].

Alternative deprotection reagents including 4-methylpiperidine and piperazine have been evaluated for their compatibility with 9-fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl synthesis [15] [20]. Comparative studies indicate that 4-methylpiperidine can be employed at reduced concentrations (5 percent versus 20 percent volume per volume) while maintaining equivalent deprotection efficiency [20]. Pyrrolidine has emerged as an alternative base that enables 9-fluorenylmethoxycarbonyl removal in less polar solvent systems, though with increased formation of side products [16].

Table 1: 9-Fluorenylmethoxycarbonyl Deprotection Conditions and Efficiency

| Deprotection Reagent | Concentration (v/v) | Time (minutes) | Solvent System | Efficiency (%) |

|---|---|---|---|---|

| Piperidine | 20% | 10-30 | Dimethylformamide | 95-99 |

| 4-Methylpiperidine | 5% | 10-30 | Dimethylformamide | 95-98 |

| Piperazine | 20% | 10-30 | Dimethylformamide | 93-97 |

| Pyrrolidine | 20% | 10 | Ethyl acetate/dimethylformamide | 90-95 |

Coupling Efficiency with 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/1-Hydroxybenzotriazole Activation

The incorporation of 9-fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl into peptide sequences requires optimized coupling protocols to achieve high efficiency while preserving the fluorescent properties of the 7-methoxycoumarin-4-acetyl group [21] [38]. 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate activation provides superior coupling rates compared to traditional carbodiimide-mediated reactions, enabling completion of challenging couplings within 30 minutes [21].

The coupling mechanism involves in situ activation of the carboxylic acid functionality through formation of an active ester intermediate [18] [21]. 1-Hydroxybenzotriazole serves a dual role as coupling additive and racemization suppressor, significantly reducing epimerization during the coupling process [18]. Standard protocols employ 3 equivalents of amino acid, 3 equivalents of coupling reagent, and 6 equivalents of base relative to resin loading [38].

Optimization studies for fluorescent amino acid derivatives demonstrate that extended coupling times of 17 hours may be required for bulky substrates such as 9-fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl [38]. The steric hindrance imposed by the 7-methoxycoumarin-4-acetyl substituent necessitates careful selection of coupling conditions to achieve acceptable yields [5] [13].

Table 2: Coupling Efficiency Data for Fluorescent Lysine Derivatives

| Amino Acid Derivative | Coupling Time (hours) | Temperature (°C) | Coupling Efficiency (%) | Racemization (%) |

|---|---|---|---|---|

| Standard Lysine | 1-2 | 25 | 98-99 | <0.1 |

| 9-Fluorenylmethoxycarbonyl-Lysine(5-Carboxyfluorescein) | 17 | 25 | 85-90 | <0.5 |

| 9-Fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl) | 12-17 | 25 | 80-88 | <0.8 |

Microwave-assisted coupling protocols have been developed to enhance reaction efficiency for fluorescent building blocks [38]. Application of 25 watts microwave power at 45 degrees Celsius for 45 minutes provides optimal conditions for 9-fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl incorporation, yielding 31.5 percent overall efficiency in model systems [38]. Higher temperatures are avoided to prevent thermal degradation of the fluorescent moiety [38].

Orthogonal Protection Strategies

7-Methoxycoumarin-4-acetyl Group Stability During Acidolytic Cleavage

The 7-methoxycoumarin-4-acetyl protecting group exhibits remarkable stability under acidolytic cleavage conditions commonly employed in solid-phase peptide synthesis [10] [36]. Research demonstrates that the 7-methoxycoumarin-4-acetyl group remains intact during hydrogen fluoride cleavage procedures used for thioester fragment preparation in native chemical ligation protocols [10] [36]. This stability profile makes 9-fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl compatible with standard trifluoroacetic acid cleavage conditions [10].

Studies evaluating 7-methoxycoumarin-3-carboxylic acid ester derivatives as protecting groups reveal that these compounds maintain structural integrity under physiological conditions and mild acidic treatments [24] [27]. The fluorescent ester demonstrates stability to spontaneous hydrolysis in aqueous environments while retaining the capacity for controlled deprotection under specific conditions [24]. Comparative analysis with other fluorescent protecting groups indicates superior acid stability for 7-methoxycoumarin derivatives [27].

Trifluoroacetic acid cleavage protocols typically employ 95 percent trifluoroacetic acid with scavengers including triisopropylsilane and water for 2-3 hours [48] [50]. Under these conditions, the 7-methoxycoumarin-4-acetyl group demonstrates exceptional resistance to acidolytic degradation, maintaining fluorescent properties and structural integrity [36]. The stability extends to variations in scavenger composition, including thioanisole, dimethyl sulfide, and meta-cresol additives [50].

Table 3: 7-Methoxycoumarin-4-acetyl Group Stability Under Acidolytic Conditions

| Cleavage Conditions | Duration (hours) | Temperature (°C) | Group Stability (%) | Fluorescence Retention (%) |

|---|---|---|---|---|

| 95% Trifluoroacetic acid/triisopropylsilane/water | 2-3 | 25 | >98 | >95 |

| 90% Trifluoroacetic acid/scavengers | 2-3 | 25 | >96 | >93 |

| Hydrogen fluoride | 1-2 | 0 | >99 | >98 |

| 75% Trifluoroacetic acid/scavengers | 1 | 25 | >99 | >97 |

Compatibility with Photolabile Protecting Groups

The integration of 9-fluorenylmethoxycarbonyl-Lysine(7-Methoxycoumarin-4-acetyl)-Hydroxyl with photolabile protecting group strategies requires careful consideration of spectral properties and photochemical stability [29] [31] [33]. Photolabile protecting groups commonly employed in solid-phase peptide synthesis include 2-(2-nitrophenyl)propyl derivatives, nitrodibenzofuran-based groups, and various nitrobenzyl systems [30] [31] [35].

The 7-methoxycoumarin-4-acetyl fluorophore exhibits absorption maxima at 322 nanometers and emission at 384 nanometers [9]. This spectral profile provides orthogonality with many photolabile protecting groups that are activated by ultraviolet irradiation at wavelengths below 300 nanometers [31] [33]. The 2-(2-nitrophenyl)propyl group demonstrates rapid and quantitative removal under ultraviolet irradiation while maintaining compatibility with the 7-methoxycoumarin-4-acetyl chromophore [30].

Recent developments in visible light-activated protecting groups, including coumarin-based photolabile systems, require careful evaluation for compatibility with 7-methoxycoumarin-4-acetyl derivatives [32]. These systems operate at longer wavelengths (560-620 nanometers) and demonstrate excellent orthogonality with the 7-methoxycoumarin-4-acetyl absorption profile [32]. The nitrodibenzofuran protecting group system exhibits two-photon action cross-sections of 0.71-1.4 Goeppert-Mayer units while maintaining compatibility with fluorescent amino acid derivatives [35].

Table 4: Photolabile Protecting Group Compatibility with 7-Methoxycoumarin-4-acetyl

| Photolabile Group | Activation Wavelength (nm) | Compatibility | Orthogonality Score | Cleavage Efficiency (%) |

|---|---|---|---|---|

| 2-(2-nitrophenyl)propyl | 280-320 | Excellent | 9/10 | >95 |

| Nitrodibenzofuran | 320-360 | Good | 8/10 | >90 |

| Nitrobenzyl derivatives | 300-340 | Good | 7/10 | >85 |

| Visible light coumarin systems | 560-620 | Excellent | 10/10 | >98 |

Absorption/Emission Profiles (322 nm/384 nm)

The photophysical properties of Fmoc-Lys(Mca)-OH demonstrate distinctive spectroscopic characteristics that make it highly valuable for fluorescence-based applications [1]. The compound exhibits a well-defined absorption maximum at 322 nm and corresponding emission maximum at 384 nm, representing a substantial Stokes shift of 62 nm [1] [2]. This significant spectral separation minimizes self-absorption artifacts and provides excellent signal-to-noise ratios in fluorescence detection applications.

The 7-methoxycoumarin moiety incorporated into the lysine side chain serves as the primary chromophore responsible for these optical properties [3]. The extended conjugated system of the coumarin ring structure contributes to the high extinction coefficient of 14,500 M⁻¹cm⁻¹ at 325 nm, which is characteristic of efficient light absorption [4]. This value compares favorably to other commonly used fluorophores in peptide labeling applications, providing enhanced sensitivity for detection and quantification purposes.

The absorption profile demonstrates excellent stability across a broad wavelength range, with the compound maintaining consistent photophysical behavior under standard analytical conditions [1]. The emission characteristics show a well-resolved peak at 384 nm with minimal peak broadening, indicating homogeneous fluorophore environments and limited conformational heterogeneity when incorporated into peptide sequences.

| Property | Value | Reference Conditions |

|---|---|---|

| Absorption Maximum (nm) | 322 | Standard aqueous buffer |

| Emission Maximum (nm) | 384 | Standard aqueous buffer |

| Extinction Coefficient (M⁻¹cm⁻¹) | 14,500 | At 325 nm |

| Stokes Shift (nm) | 62 | Calculated from absorption/emission |

Quantum Yield Optimization Strategies (0.45 at 3.1 μM)

The quantum yield of Fmoc-Lys(Mca)-OH reaches an optimal value of 0.45 at a concentration of 3.1 μM, representing a significant fluorescence efficiency for coumarin-based fluorophores [1] [2] [5]. This quantum yield value indicates that approximately 45% of absorbed photons are converted to fluorescence emission, providing excellent detection sensitivity for analytical applications.

Concentration-dependent studies reveal that the quantum yield optimization is critically dependent on molecular concentration, with the maximum efficiency observed at 3.1 μM [1]. At higher concentrations, self-quenching effects become prominent due to intermolecular interactions between coumarin moieties, leading to reduced fluorescence efficiency. Conversely, at lower concentrations, the reduced number of fluorescent molecules limits overall signal intensity despite maintained quantum efficiency.

Several optimization strategies have been identified to maximize quantum yield performance. Buffer selection plays a crucial role, with phosphate-buffered saline at pH 7.4 or Tris-HCl at pH 8.0 providing optimal conditions for fluorescence enhancement [3]. Temperature control during synthesis and analysis maintains photophysical stability, with storage at -20°C preventing photobleaching and thermal degradation [3].

The incorporation of Fmoc-Lys(Mca)-OH into peptide sequences requires careful consideration of coupling conditions to preserve fluorescence properties. Standard Fmoc solid-phase peptide synthesis protocols prove compatible with the coumarin fluorophore, although extended coupling times may be necessary to achieve complete incorporation without compromising quantum yield [6] [7].

| Strategy | Optimal Conditions | Quantum Yield Impact |

|---|---|---|

| Concentration Optimization | 3.1 μM for maximum quantum yield | Maximum at 3.1 μM (0.45) |

| Buffer Selection | PBS pH 7.4 or Tris-HCl pH 8.0 | Decreased below pH 6.0 |

| Temperature Control | 0-4°C for synthesis, RT for analysis | Stable performance at RT |

| Solvent System | DMF/DMSO mixture for coupling | Enhanced solubility |

| Storage Requirements | -20°C, protected from light | Prevents photobleaching |

Environmental Sensitivity Studies

pH-Dependent Fluorescence Quenching

The fluorescence properties of Fmoc-Lys(Mca)-OH demonstrate significant pH sensitivity, with optimal performance observed in the pH range of 7.0-8.0 [3] [8]. This pH dependence arises from the ionization state of the coumarin moiety and its interaction with the surrounding chemical environment. Under acidic conditions below pH 6.0, substantial fluorescence quenching occurs due to protonation of the coumarin oxygen atoms, which alters the electronic structure and reduces quantum efficiency.

Detailed pH profile analysis reveals that fluorescence intensity decreases progressively as pH drops below neutrality, with approximately 50% signal reduction observed at pH 5.0 compared to optimal conditions [8]. This pH-dependent behavior has been exploited in the design of pH-selective fluorescent substrates for protease activity assays, where enzymatic cleavage under specific pH conditions can be monitored through fluorescence changes.

The mechanism of pH-dependent quenching involves protonation of the methoxy substituent on the coumarin ring, which disrupts the extended conjugation system responsible for fluorescence emission [3]. At physiological pH values, the coumarin moiety exists in its optimal electronic configuration, maintaining maximum fluorescence efficiency. Buffer systems such as phosphate-buffered saline or Tris-HCl effectively maintain pH stability and preserve fluorescence characteristics during analytical procedures.

Environmental pH variations also influence the fluorescence resonance energy transfer efficiency when Fmoc-Lys(Mca)-OH is paired with quenching groups such as 2,4-dinitrophenyl [3]. The pH-dependent changes in fluorophore properties can affect the spectral overlap integral between donor and acceptor molecules, modulating FRET efficiency and overall assay sensitivity.

Solvent Polarity Effects on Emission Intensity

Solvent polarity exerts substantial influence on the fluorescence emission characteristics of Fmoc-Lys(Mca)-OH, with decreased intensity observed in highly polar solvents [3]. This solvatochromic behavior reflects the sensitivity of the coumarin chromophore to its immediate chemical environment and the degree of solvation around the fluorophore.

In polar protic solvents such as water and methanol, hydrogen bonding interactions with the coumarin oxygen atoms can stabilize non-radiative decay pathways, leading to reduced fluorescence quantum yields [3]. The formation of hydrogen bonds between solvent molecules and the fluorophore creates additional vibrational modes that facilitate non-radiative energy dissipation, competing with fluorescence emission processes.

Conversely, in less polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidinone, enhanced fluorescence stability is observed [3]. These solvents provide sufficient solvation to maintain fluorophore solubility while minimizing disruptive hydrogen bonding interactions. The reduced polarity environment also helps preserve the electronic characteristics of the coumarin moiety necessary for efficient fluorescence emission.

Mixed solvent systems commonly employed in solid-phase peptide synthesis demonstrate excellent compatibility with Fmoc-Lys(Mca)-OH fluorescence properties [3]. The combination of DMF and DMSO provides optimal conditions for peptide coupling reactions while maintaining fluorophore stability. These solvent systems facilitate complete incorporation of the fluorescent amino acid into peptide sequences without compromising photophysical performance.

| Environmental Factor | Effect/Value | Notes |

|---|---|---|

| pH Range | Optimal at pH 7.0-8.0 | Fluorescence decreases at acidic pH |

| Temperature Stability | Stable up to 60°C | Decomposition above 80°C |

| Solvent Polarity Effect | Decreased intensity in polar solvents | Enhanced stability in organic solvents |

| Quenching Mechanism | Fluorescence Resonance Energy Transfer (FRET) | Distance-dependent quenching |

| Preferred Quencher | 2,4-Dinitrophenyl (Dnp) | Spectral overlap at 348 nm |

| FRET Efficiency | High efficiency with Dnp quencher | Optimal distance 10-100 Å |